2-ethyl-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
2-ethyl-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoylmethyl group and a butanamide chain. This compound belongs to a class of thiadiazole derivatives known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties . Its synthesis likely involves coupling reactions between thiadiazole intermediates and functionalized amides, as seen in analogous compounds .
Properties
IUPAC Name |
2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-4-11(5-2)15(23)19-16-20-21-17(26-16)25-10-14(22)18-12-6-8-13(24-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREKJELPOAKQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This step forms the core thiadiazole structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Attachment of the Methoxyaniline Group: The methoxyaniline group is attached through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Butanamide Moiety: The final step involves the acylation of the thiadiazole intermediate with butanoyl chloride under basic conditions to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxyaniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4), under anhydrous conditions.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-ethyl-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as cell proliferation or inflammation.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular functions, such as apoptosis or immune response.
Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function, potentially leading to anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs include:
Structural Insights :
- The butanamide chain offers greater hydrophobicity compared to acetamide analogs (e.g., ), which may influence membrane permeability .
- The 4-methoxyphenyl group enhances electron density compared to chlorophenyl () or methylphenyl () substituents, possibly affecting binding interactions in biological targets .
Crystallographic and Computational Data
- Crystal Packing : Bis-thiadiazole derivatives (e.g., ) exhibit planar thiadiazole cores with intermolecular π-π interactions. The target compound’s crystal structure, if resolved via SHELX (), would provide insights into packing efficiency and stability.
Biological Activity
The compound 2-ethyl-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring that is known for its biological significance. The presence of the 4-methoxyphenyl group and the sulfanyl functional group contributes to its pharmacological profile.
Antimicrobial Activity
- Mechanism of Action : The 1,3,4-thiadiazole moiety has been associated with various antimicrobial properties. Studies indicate that compounds containing this scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
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Research Findings :
- A study highlighted that derivatives with a similar thiadiazole structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 μg/mL to 62.5 μg/mL .
- Another investigation reported that certain derivatives showed antifungal activity against Candida albicans and Aspergillus niger, with inhibition percentages between 58% and 66% compared to standard antifungal agents .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have also been explored. Thiadiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play a crucial role in inflammatory pathways.
- Case Studies :
- In vitro studies indicated that compounds with similar structural features reduced the production of inflammatory mediators in macrophages .
- The anti-inflammatory activity was assessed through various assays measuring cytokine release, demonstrating promise for therapeutic applications in inflammatory diseases.
Anticancer Potential
Recent studies have started to investigate the anticancer properties of thiadiazole derivatives.
- Research Insights :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
